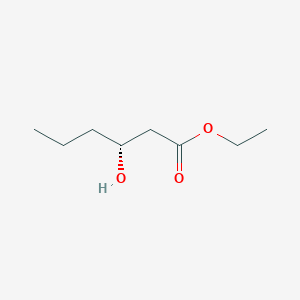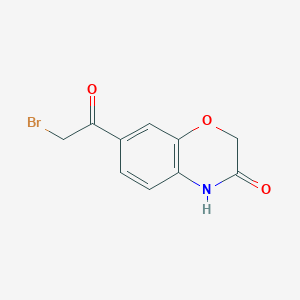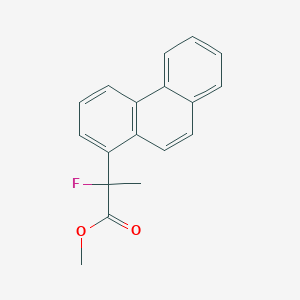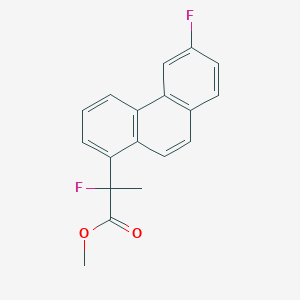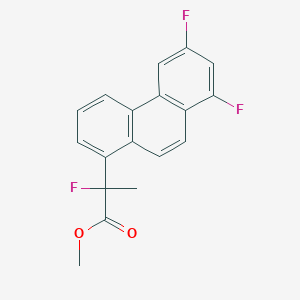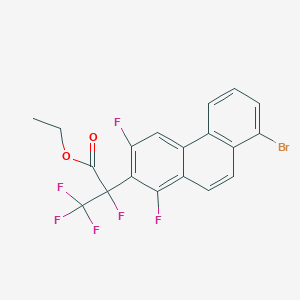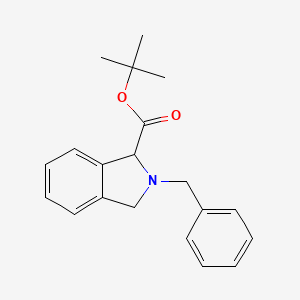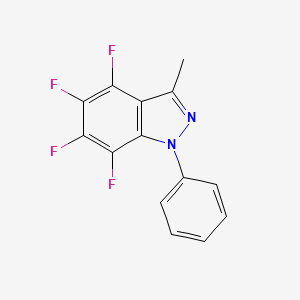
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole
Overview
Description
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole is a fluorinated indazole derivative with the molecular formula C14H8F4N2 and a molecular weight of 280.22 g/mol . This compound is characterized by the presence of four fluorine atoms at positions 4, 5, 6, and 7 on the indazole ring, a methyl group at position 3, and a phenyl group at position 1. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science.
Preparation Methods
The synthesis of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring The reaction conditions generally include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The exact pathways involved would vary based on the specific biological context and the target molecule .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole can be compared with other fluorinated indazole derivatives, such as:
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole: This compound has a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical properties and biological activity.
5,6,7,8-Tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline: This compound has a different ring structure, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3-methyl-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c1-7-9-10(15)11(16)12(17)13(18)14(9)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYABPVUKCKLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=C2F)F)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)

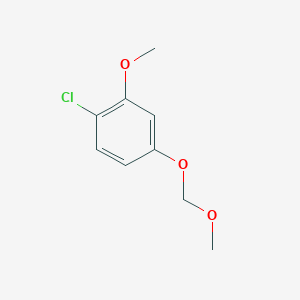
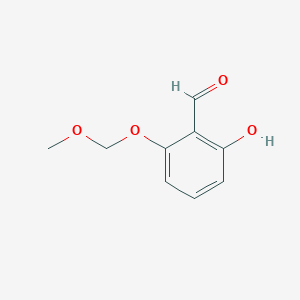
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
